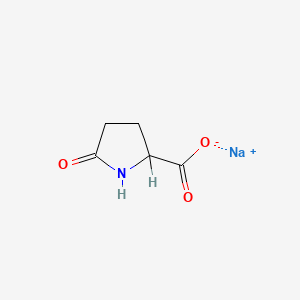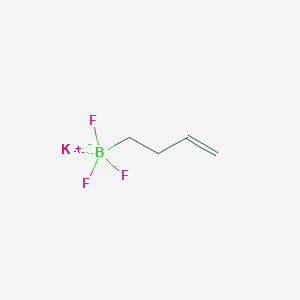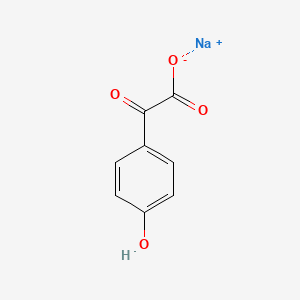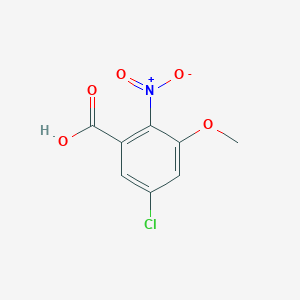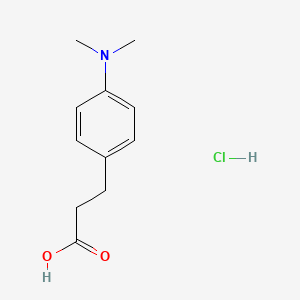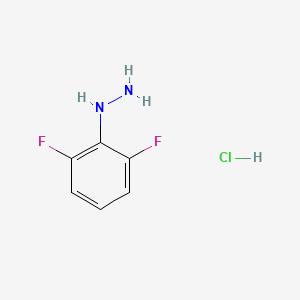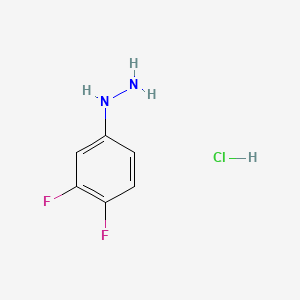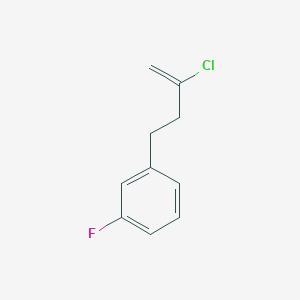
2-Chloro-4-(3-fluorophenyl)-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as boronic acids and their derivatives, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis . Borinic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .Aplicaciones Científicas De Investigación
Heck Reaction Applications : A study highlighted the use of 3-Fluoro-3-buten-2-one, which is structurally related to 2-Chloro-4-(3-fluorophenyl)-1-butene, in Heck reactions. These reactions are a type of palladium-catalyzed coupling process useful in organic synthesis, particularly in the formation of Z-3-fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008).
Quantum Chemical Studies : Research on similar fluorophenyl compounds, such as 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, involved quantum chemical studies to understand their molecular geometry and chemical reactivity. Such studies are crucial for designing materials with specific properties (Satheeshkumar et al., 2017).
Electrochemical Synthesis : The electrooxidative synthesis of related chlorophenoxy compounds, like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, demonstrates the use of electrochemical methods in creating functionally diverse organic molecules. This approach is significant in synthetic organic chemistry (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Polymerization Processes : Studies on the polymerization of fluorophenyl butadienes, structurally related to 2-Chloro-4-(3-fluorophenyl)-1-butene, provide insights into the synthesis of novel polymers. These processes are important for developing new materials with unique properties (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Study of Steric Effects in Chemistry : Research involving trimethylsilyl groups attached to fluorophenyl compounds, similar to 2-Chloro-4-(3-fluorophenyl)-1-butene, helps understand the steric effects in chemical reactions. This knowledge is crucial in designing reactions for organic synthesis (Heiss, Marzi, Mongin, & Schlosser, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-chlorobut-3-enyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSYYLAIUFTVIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641170 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluorophenyl)-1-butene | |
CAS RN |
731773-04-9 |
Source


|
| Record name | 1-(3-Chloro-3-buten-1-yl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

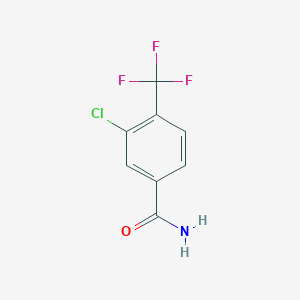
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)


